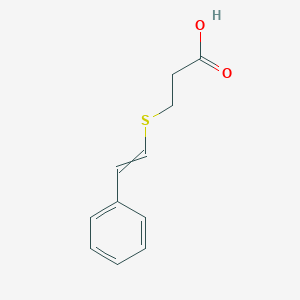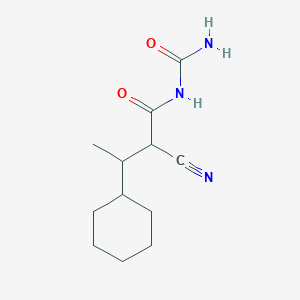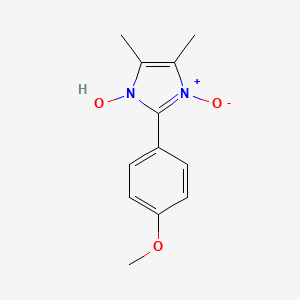
2-(4-Methoxyphenyl)-4,5-dimethyl-3-oxo-1H-3lambda~5~-imidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4,5-dimethylimidazole in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding or other interactions with biological molecules, influencing their activity. The imidazole ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A compound with similar structural features but different biological activities.
4,5-dimethylimidazole: Shares the imidazole ring but lacks the hydroxy and methoxy groups.
Uniqueness
3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
58099-77-7 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C12H14N2O3/c1-8-9(2)14(16)12(13(8)15)10-4-6-11(17-3)7-5-10/h4-7,15H,1-3H3 |
InChI-Schlüssel |
NEKKYZBWPYLPII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=C(N1O)C2=CC=C(C=C2)OC)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
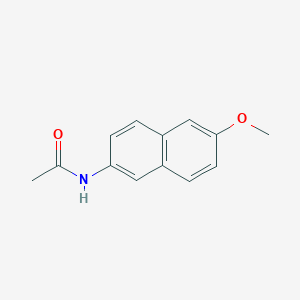
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
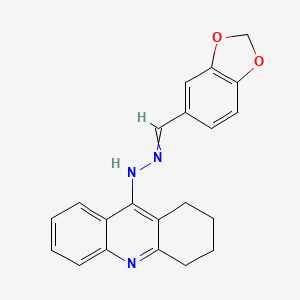
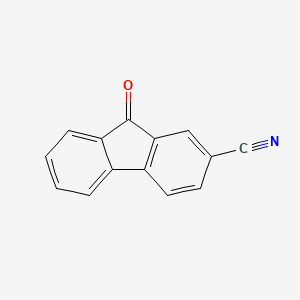

![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)

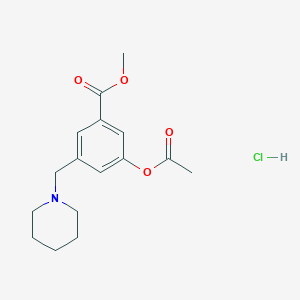

![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

